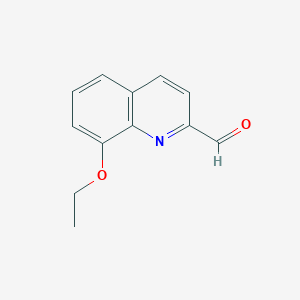![molecular formula C16H12N2O2S B2417899 4-acétyl-N-(benzo[d]thiazol-6-yl)benzamide CAS No. 923069-73-2](/img/structure/B2417899.png)
4-acétyl-N-(benzo[d]thiazol-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Applications De Recherche Scientifique
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its potential anticancer activity, it is studied for its therapeutic applications in oncology.
Industry: It is used in the development of dyes, fungicides, and other industrial chemicals
Mécanisme D'action
Target of Action
The primary targets of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide interacts with its targets by inhibiting their activity . It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . The compound’s interaction with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site is particularly noteworthy .
Biochemical Pathways
The inhibition of AChE and MAO-B enzymes by 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide affects several biochemical pathways. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic signaling . The inhibition of MAO-B results in increased dopamine levels, affecting dopaminergic signaling . Additionally, this compound has been shown to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which can influence their absorption and distribution.
Result of Action
The inhibition of AChE and MAO-B enzymes by 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide leads to increased levels of acetylcholine and dopamine, respectively . This can enhance cognitive performance and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s . Furthermore, the prevention of beta-amyloid plaque formation could potentially slow the progression of Alzheimer’s disease .
Méthodes De Préparation
The synthesis of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share similar structural features but may differ in their specific substituents and biological activities. The uniqueness of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide lies in its specific acetyl and benzamide groups, which contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
4-acetyl-N-(1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-10(19)11-2-4-12(5-3-11)16(20)18-13-6-7-14-15(8-13)21-9-17-14/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDHQSKLLCYUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
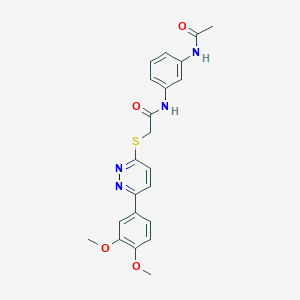
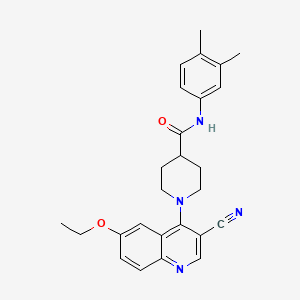
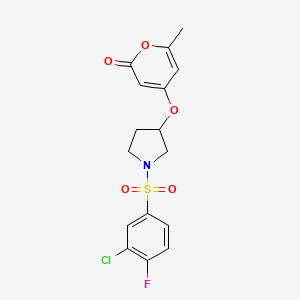
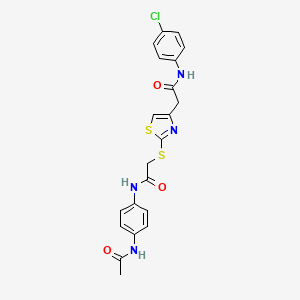
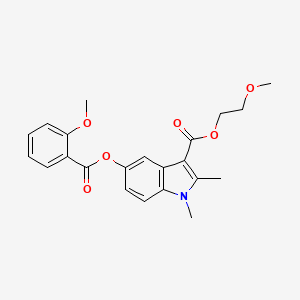
![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2417829.png)
![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)
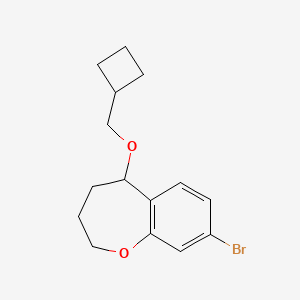

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)
